Hemokinin 1 (human)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Pain Signaling:

- Arthritis: Studies in mice models indicate hHK-1 contributes to pain associated with arthritis. hHK-1 directly activates sensory neurons, leading to pain perception [].

- Orofacial Pain: hHK-1 expression increases in the trigeminal ganglia, a region involved in facial sensation, during inflammatory orofacial pain. This suggests a potential role in headaches and other facial pain conditions [].

Inflammation:

- Airway Contraction: hHK-1 can induce contraction of human airways, potentially contributing to airway diseases like asthma. However, the exact mechanisms are still under investigation [].

Immune Response:

- hHK-1 is involved in immune cell development and function, but the specific mechanisms require further exploration [].

Important Considerations:

*が多くは動物モデルでの研究であり、ヒトでの作用を完全に理解するにはさらなる研究が必要である。*hHK-1以外にも様々な炎症性疼痛に関わる因子があり、hHK-1のみを標的とした治療法開発には課題が残る。

- Much of the research is based on animal models, and a complete understanding of hHK-1's role in humans requires further investigation.

- Several factors contribute to inflammatory pain, and targeting hHK-1 alone might pose challenges for therapeutic development.

Hemokinin 1 is a biologically active peptide that serves as an endogenous homolog of substance P. It is classified as a tachykinin and is recognized for its selective agonistic activity at the neurokinin 1 receptor. The chemical structure of Hemokinin 1 is characterized by a sequence of amino acids, specifically designed to interact with neurokinin receptors, which play critical roles in various physiological processes such as pain perception, inflammation, and neurogenic responses. The compound has a CAS number of 491851-53-7 and is notable for its high affinity for the neurokinin 1 receptor, with an inhibitory concentration (IC50) of approximately 1.8 nM for this receptor, compared to higher values for neurokinin 2 and neurokinin 3 receptors .

hHK-1 interacts with specific receptors called neurokinin receptors, particularly NK1 and NK2 receptors, found on airway smooth muscle cells [, ]. This interaction can cause contraction of the airways, potentially contributing to airway constriction and difficulty breathing []. However, the exact mechanisms by which hHK-1 influences inflammatory responses are still under investigation [].

Hemokinin 1 exhibits a range of biological activities due to its action on neurokinin receptors. Its primary activity includes:

- Pain Modulation: Hemokinin 1 is involved in the transmission of pain signals and can enhance pain perception.

- Inflammation: The peptide plays a role in inflammatory responses, potentially contributing to conditions like asthma and other inflammatory diseases.

- Immune Response: Hemokinin 1 has been shown to promote B-cell growth and exhibit anti-apoptotic properties, indicating its involvement in immune system regulation .

Synthesis of Hemokinin 1 can be achieved through several methods:

- Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of pure Hemokinin 1.

- Chemical Synthesis: Utilizing chemical reagents and conditions that promote peptide bond formation, researchers can synthesize Hemokinin 1 in vitro.

- Recombinant DNA Technology: By inserting the gene encoding Hemokinin 1 into expression vectors, it can be produced in host cells like bacteria or yeast, allowing for large-scale production .

Hemokinin 1 has several potential applications in research and medicine:

- Pharmacological Research: Due to its role as a neurokinin receptor agonist, it is studied for its potential therapeutic effects in pain management and inflammatory diseases.

- Immunology: Its ability to influence B-cell activity makes it relevant in studies related to immune responses and potential immunotherapies.

- Biomarker Research: Hemokinin 1 levels may serve as biomarkers for certain diseases or conditions related to neurogenic inflammation .

Research on Hemokinin 1 has highlighted its interactions with various receptors beyond the neurokinin 1 receptor. Studies indicate that it also interacts with neurokinin 2 and neurokinin 3 receptors but with lower affinity. These interactions are crucial for understanding the peptide's role in complex biological systems and could lead to insights into therapeutic targets for diseases involving tachykinins .

Hemokinin 1 shares similarities with other tachykinins but possesses unique characteristics that distinguish it:

| Compound Name | Receptor Affinity | Biological Activity | Unique Features |

|---|---|---|---|

| Substance P | High (NK1) | Pain transmission, inflammation | Well-studied; primary tachykinin |

| Neurokinin A | Moderate (NK2) | Vasodilation, smooth muscle contraction | Primarily acts on NK2 receptors |

| Neurokinin B | High (NK3) | Modulates reproductive functions | Primarily acts on NK3 receptors |

| Hemokinin 1 | Very High (NK1) | B-cell growth, anti-apoptotic | Endogenous homolog of substance P |

Hemokinin 1 is unique due to its specific action as an endogenous substance P homolog with pronounced effects on B-cell proliferation and immune modulation, setting it apart from other tachykinins that primarily affect pain pathways or vascular functions .

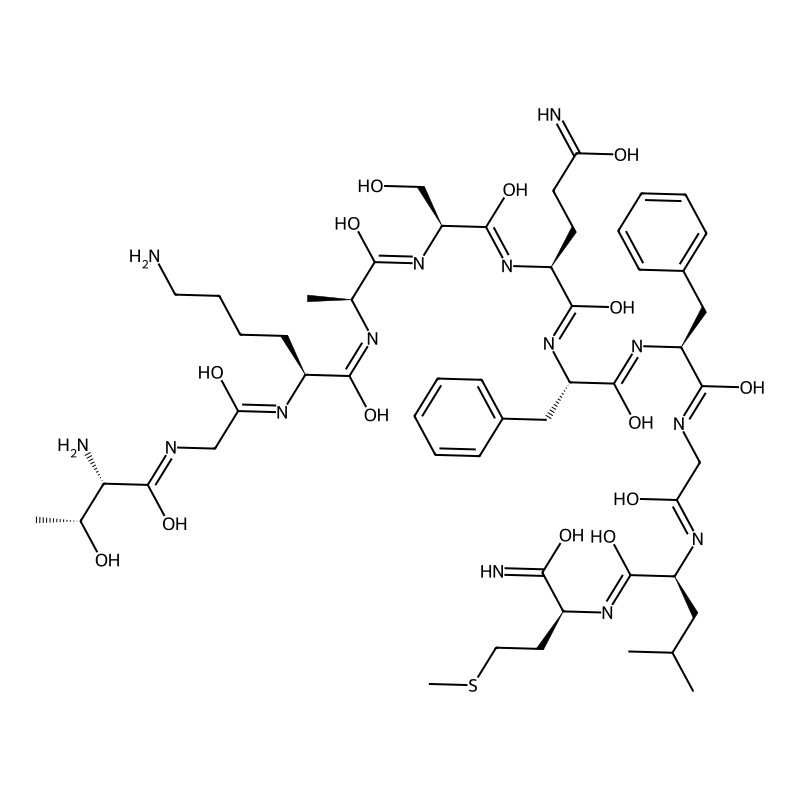

Amino Acid Sequence and Molecular Formula

Hemokinin 1 (human) is an endogenous peptide consisting of eleven amino acid residues with the specific sequence threonyl-glycyl-lysyl-alanyl-seryl-glutaminyl-phenylalanyl-phenylalanyl-glycyl-leucyl-methioninamide [1] [2]. The complete amino acid sequence is represented as Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH2, which can be abbreviated in single-letter code as TGKASQFFGLM-NH2 [1] [4].

The peptide features a characteristic C-terminal amidation, where the terminal methionine residue is modified with an amide group (Met-11 = C-terminal amide) [2] [3]. This structural modification is crucial for the biological activity of tachykinin peptides and represents a post-translational modification that occurs during peptide processing [24].

| Position | Amino Acid | Single Letter Code | Side Chain Property |

|---|---|---|---|

| 1 | Threonine | T | Polar |

| 2 | Glycine | G | Non-polar |

| 3 | Lysine | K | Basic |

| 4 | Alanine | A | Non-polar |

| 5 | Serine | S | Polar |

| 6 | Glutamine | Q | Polar |

| 7 | Phenylalanine | F | Aromatic |

| 8 | Phenylalanine | F | Aromatic |

| 9 | Glycine | G | Non-polar |

| 10 | Leucine | L | Non-polar |

| 11 | Methionine-NH2 | M-NH2 | Non-polar |

The molecular formula of human hemokinin 1 is C54H84N14O14S [2] [5] [6]. This formula indicates the presence of 54 carbon atoms, 84 hydrogen atoms, 14 nitrogen atoms, 14 oxygen atoms, and one sulfur atom [23] [25]. The sulfur atom originates from the methionine residue at position 11, which contains a sulfur-containing side chain with a methylthio group [7].

Molecular Weight and Physicochemical Properties

The molecular weight of human hemokinin 1 has been consistently reported as 1185.4 daltons across multiple independent sources [2] [5] [6]. Some slight variations in reported molecular weight exist in the literature, with values ranging from 1183.38 to 1185.41 daltons, likely due to different calculation methods or rounding conventions [7] [23].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 1185.4 g/mol | [2] [5] [6] |

| Molecular Formula | C54H84N14O14S | [2] [5] [6] |

| CAS Number | 491851-53-7 | [2] [5] [7] |

| Water Solubility | 0.70 mg/ml | [5] [6] |

| Storage Temperature | -20°C | [2] [5] |

| Physical Form | White solid | [7] |

The physicochemical properties of hemokinin 1 include moderate water solubility at 0.70 mg/ml (0.59 millimolar) [5] [6]. The peptide exists as a white solid under standard conditions and requires storage at -20°C under desiccated conditions to maintain stability [2] [7]. The compound has been assigned the Chemical Abstracts Service registry number 491851-53-7 [2] [5] [7].

Hemokinin 1 demonstrates stability characteristics typical of peptide compounds, requiring protection from moisture and low-temperature storage [5]. The peptide's solubility profile makes it suitable for aqueous-based experimental applications, though sonication is recommended to achieve optimal dissolution [5].

Structural Comparison with Other Tachykinins

Hemokinin 1 belongs to the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal sequence motif Phe-X-Gly-Leu-Met-NH2, where X represents either an aromatic or aliphatic amino acid [14]. Human hemokinin 1 shares this consensus sequence with other mammalian tachykinins, specifically containing the Phe-Phe-Gly-Leu-Met-NH2 pentapeptide at its C-terminus [1] [24].

| Tachykinin | Amino Acid Sequence | Gene | Molecular Weight | Receptor Preference |

|---|---|---|---|---|

| Hemokinin 1 (human) | TGKASQFFGLM-NH2 | TAC4 | 1185.4 | Neurokinin 1 |

| Substance P | RPKPQQFFGLM-NH2 | TAC1 | 1347.6 | Neurokinin 1 |

| Neurokinin A | HKTDSFVGLM-NH2 | TAC1 | 1133.3 | Neurokinin 2 |

| Neurokinin B | DMHDFFVGLM-NH2 | TAC3 | 1210.4 | Neurokinin 3 |

Despite sharing the characteristic tachykinin C-terminal motif, hemokinin 1 exhibits significant structural differences from other family members [9] [11]. The peptide shows approximately 64% sequence homology with substance P, with seven matching amino acids between the two peptides [20] [22]. Both hemokinin 1 and substance P demonstrate the highest affinity for the tachykinin neurokinin 1 receptor, though hemokinin 1 exhibits a 14-fold lower binding affinity compared to substance P at the human neurokinin 1 receptor [11].

Structural analysis reveals that hemokinin 1 lacks a definite secondary structure in aqueous environments [10]. However, in the presence of membrane-mimetic conditions, such as sodium dodecyl sulfate micelles, the peptide adopts an alpha-helical conformation from residues lysine-3 to methionine-11 [10]. This membrane-induced structural organization differs from the conformational behavior observed in substance P and other tachykinins [21].